5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
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Overview
Description
5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using commercially available starting materials. The process may include steps such as halogenation, cyclization, and subsequent purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and as a probe for monitoring pH changes.
Medicine: Investigated for its potential as an antituberculosis agent and other therapeutic applications.
Industry: Utilized in the development of fluorescent probes and other industrial applications.
Mechanism of Action
The mechanism of action of 5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is unique due to its specific structural features and the presence of a chlorine atom at the 5-position. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H6Cl2N2O2 |
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Molecular Weight |
233.05 g/mol |
IUPAC Name |
5-chloroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H5ClN2O2.ClH/c9-7-5(8(12)13)1-2-6-10-3-4-11(6)7;/h1-4H,(H,12,13);1H |
InChI Key |
HXZYIVKJNLXWOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1C(=O)O)Cl.Cl |
Origin of Product |
United States |
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